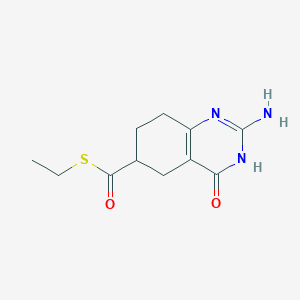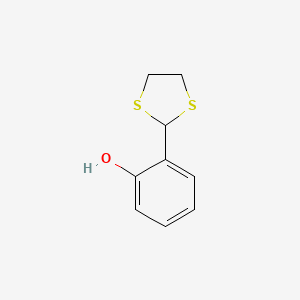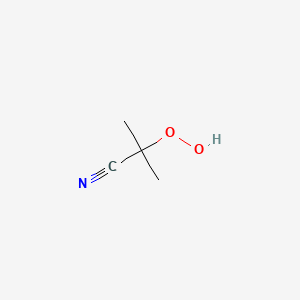
2-Hydroperoxy-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroperoxy-2-methylpropanenitrile is an organic compound with the molecular formula C₄H₇NO₂ It is a nitrile derivative, characterized by the presence of a hydroperoxy group (-OOH) and a nitrile group (-CN) attached to a methyl-substituted carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroperoxy-2-methylpropanenitrile can be synthesized through the oxidation of 2-methylpropanenitrile. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as manganese acetate. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroperoxy-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more reactive species.
Reduction: The compound can be reduced to form 2-methylpropanenitrile.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of catalysts like manganese acetate.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of more reactive oxygen species.
Reduction: Formation of 2-methylpropanenitrile.
Substitution: Formation of substituted nitriles with different functional groups.
Aplicaciones Científicas De Investigación
2-Hydroperoxy-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 2-hydroperoxy-2-methylpropanenitrile involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential biological effects. The compound’s reactivity is influenced by the presence of the nitrile group, which can stabilize certain reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar structure but with a hydroxy group (-OH) instead of a hydroperoxy group.
2-Methylpropanenitrile: Lacks the hydroperoxy group, making it less reactive.
2,2’-Azobis(2-methylpropanenitrile): Contains an azo group and is used as a radical initiator in polymerization reactions.
Uniqueness
Its ability to generate reactive oxygen species makes it valuable in oxidative processes and as a research tool in studying oxidative stress .
Propiedades
Número CAS |
5251-70-7 |
|---|---|
Fórmula molecular |
C4H7NO2 |
Peso molecular |
101.10 g/mol |
Nombre IUPAC |
2-hydroperoxy-2-methylpropanenitrile |
InChI |
InChI=1S/C4H7NO2/c1-4(2,3-5)7-6/h6H,1-2H3 |
Clave InChI |
QIRGPAITHAPYAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



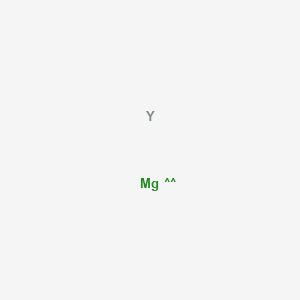


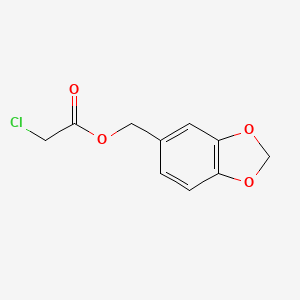

![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
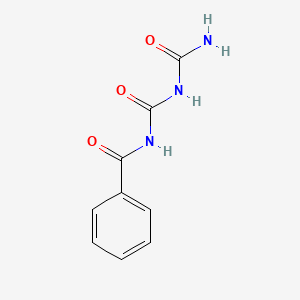
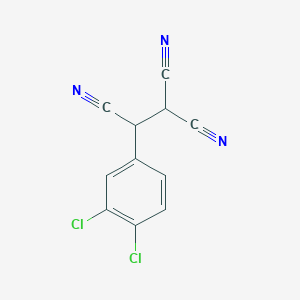
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
